1-(Thiazol-4-yl)ethanone

説明

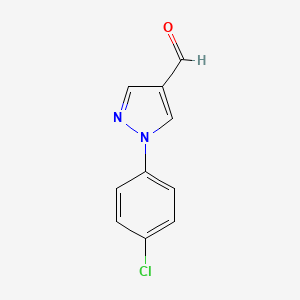

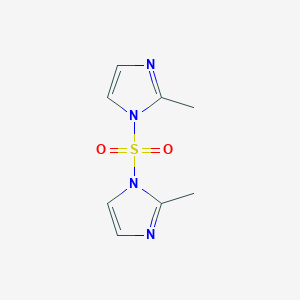

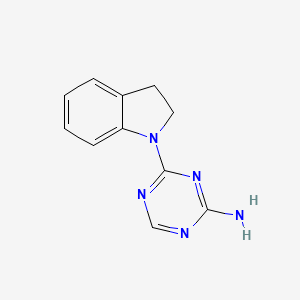

1-(Thiazol-4-yl)ethanone is a useful research compound. Its molecular formula is C5H5NOS and its molecular weight is 127.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Microwave-Assisted Synthesis for Anticancer Agents

1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl)thiazol-5-yl)ethanone serves as a key building block in synthesizing novel thiazole derivatives with promising anticancer activities. Microwave-assisted one-pot three-component reactions have been employed to synthesize these derivatives, demonstrating significant antitumor activities against MCF-7 tumor cells. This method showcases the compound's utility in developing potential anti-breast cancer agents (Mahmoud et al., 2021).

Antimicrobial and Antioxidant Activities

New imidazole-based heterocycles synthesized from 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone have shown significant antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities. These compounds, through various synthetic pathways, exhibit broad-spectrum antibacterial properties and potent antioxidant capabilities, illustrating the versatility of thiazol-4-yl derivatives in developing new therapeutic agents (Abdel-Wahab et al., 2011).

Antiviral Applications

Thiazole derivatives synthesized from 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone have been investigated for their antiviral activities. These compounds show potential as antiviral agents against HSV1 and HAV-MBB, highlighting their significance in developing new treatments for viral infections (Attaby et al., 2006).

Antimicrobial and Docking Studies

Bicyclic derivatives synthesized from 1-(7-methyl-3,5-diphenyl-5H-thiazolo[3,2-α]pyrimidine-6-yl)ethanone have shown broad-spectrum antimicrobial activities. Docking studies against protein DNA gyrase further illuminate their potential mechanism of action, providing a basis for developing new antimicrobial agents (Bhadraiah et al., 2020).

Corrosion Inhibition

1-(1,3-Thiazol-2-yl)ethanone and its derivatives have been studied as green environmental corrosion inhibitors for X65 steel in sulfuric acid. These food flavorants demonstrate mixed-type corrosion inhibition capabilities, effectively protecting metal surfaces from corrosion. This application showcases the compound's utility beyond pharmaceuticals, extending into industrial applications (Tan et al., 2019).

作用機序

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors . For instance, some thiazole compounds have been reported to interact with DNA and topoisomerase II .

Mode of Action

Thiazole compounds such as voreloxin have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole compounds have been reported to activate or inhibit various biochemical pathways and enzymes . For example, some thiazole compounds can affect the synthesis of neurotransmitters .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole compounds have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The physicochemical properties of thiazole compounds, such as solubility and stability, can be influenced by environmental conditions .

Safety and Hazards

While the specific safety data sheet for “1-(Thiazol-4-yl)ethanone” was not found in the search results, it’s important to handle all chemicals with care. For instance, a related compound, 4-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation .

将来の方向性

The thiazole moiety has been an important heterocycle in the world of chemistry for many decades . A lot of work has been done on the thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that “1-(Thiazol-4-yl)ethanone” and its derivatives could be a promising area for future research.

特性

IUPAC Name |

1-(1,3-thiazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c1-4(7)5-2-8-3-6-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCLFBXGJZQZEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391676 | |

| Record name | 1-(Thiazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38205-66-2 | |

| Record name | 1-(Thiazol-4-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38205-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Thiazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3-thiazol-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(Trifluoromethyl)phenoxy]azetidine](/img/structure/B1352677.png)

![3-[(2-Ethylbutanoyl)amino]-2-methylbenzoic acid](/img/structure/B1352692.png)